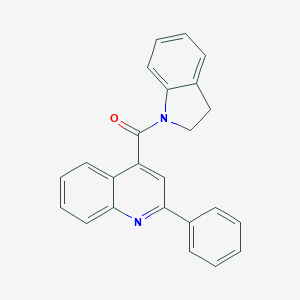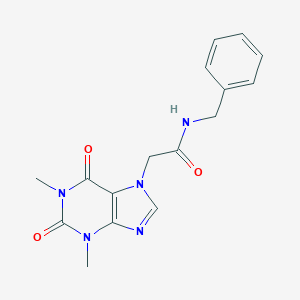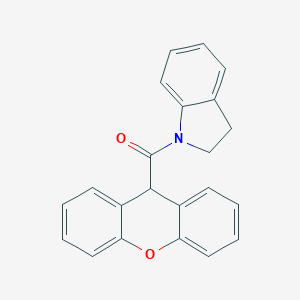![molecular formula C13H17N5O5 B408900 ETHYL 2-[2-(1,3-DIMETHYL-2,6-DIOXO-2,3,6,7-TETRAHYDRO-1H-PURIN-7-YL)ACETAMIDO]ACETATE CAS No. 349400-57-3](/img/structure/B408900.png)
ETHYL 2-[2-(1,3-DIMETHYL-2,6-DIOXO-2,3,6,7-TETRAHYDRO-1H-PURIN-7-YL)ACETAMIDO]ACETATE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
ETHYL 2-[2-(1,3-DIMETHYL-2,6-DIOXO-2,3,6,7-TETRAHYDRO-1H-PURIN-7-YL)ACETAMIDO]ACETATE is a chemical compound with the molecular formula C13H17N5O5. It is a derivative of the purine base, theophylline, and is known for its potential applications in medicinal chemistry and pharmacology. This compound is characterized by the presence of an ethyl ester group, an acetyl group, and a purine ring system, which contribute to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-[2-(1,3-DIMETHYL-2,6-DIOXO-2,3,6,7-TETRAHYDRO-1H-PURIN-7-YL)ACETAMIDO]ACETATE typically involves the following steps:
Starting Materials: The synthesis begins with theophylline, which is a naturally occurring purine derivative.
Acetylation: Theophylline is acetylated using acetic anhydride in the presence of a catalyst such as pyridine to form 7-acetoxyethyl theophylline.
Esterification: The acetylated product is then subjected to esterification with ethyl chloroacetate in the presence of a base such as sodium ethoxide to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Analyse Chemischer Reaktionen
Types of Reactions
ETHYL 2-[2-(1,3-DIMETHYL-2,6-DIOXO-2,3,6,7-TETRAHYDRO-1H-PURIN-7-YL)ACETAMIDO]ACETATE can undergo various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate to form oxidized derivatives.
Substitution: Nucleophilic substitution reactions can occur at the acetyl group, leading to the formation of different derivatives.
Common Reagents and Conditions
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.
Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Substitution: Nucleophiles such as amines or thiols.
Major Products
Hydrolysis: 2-[[2-(1,3-dimethyl-2,6-dioxopurin-7-yl)acetyl]amino]acetic acid.
Oxidation: Oxidized purine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
ETHYL 2-[2-(1,3-DIMETHYL-2,6-DIOXO-2,3,6,7-TETRAHYDRO-1H-PURIN-7-YL)ACETAMIDO]ACETATE has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a drug candidate due to its structural similarity to theophylline, which is known for its bronchodilator effects.
Pharmacology: Research focuses on its interactions with adenosine receptors and its potential as a therapeutic agent for respiratory diseases.
Biochemistry: The compound is used in studies involving enzyme inhibition and receptor binding assays.
Industrial Applications: It is explored for its potential use in the synthesis of other pharmacologically active compounds.
Wirkmechanismus
The mechanism of action of ETHYL 2-[2-(1,3-DIMETHYL-2,6-DIOXO-2,3,6,7-TETRAHYDRO-1H-PURIN-7-YL)ACETAMIDO]ACETATE involves its interaction with adenosine receptors in the body. The compound acts as an antagonist at these receptors, inhibiting the action of adenosine, which leads to bronchodilation and increased respiratory function. The molecular targets include A1 and A2A adenosine receptors, and the pathways involved are related to cyclic AMP (cAMP) signaling.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Theophylline: A naturally occurring purine derivative with bronchodilator effects.
Caffeine: Another purine derivative known for its stimulant effects.
Aminophylline: A compound similar to theophylline, used in the treatment of respiratory diseases.
Uniqueness
ETHYL 2-[2-(1,3-DIMETHYL-2,6-DIOXO-2,3,6,7-TETRAHYDRO-1H-PURIN-7-YL)ACETAMIDO]ACETATE is unique due to its specific structural modifications, which enhance its pharmacological properties compared to theophylline and other similar compounds. The presence of the ethyl ester and acetyl groups contributes to its distinct chemical behavior and potential therapeutic applications.
Eigenschaften
CAS-Nummer |
349400-57-3 |
|---|---|
Molekularformel |
C13H17N5O5 |
Molekulargewicht |
323.3g/mol |
IUPAC-Name |
ethyl 2-[[2-(1,3-dimethyl-2,6-dioxopurin-7-yl)acetyl]amino]acetate |
InChI |
InChI=1S/C13H17N5O5/c1-4-23-9(20)5-14-8(19)6-18-7-15-11-10(18)12(21)17(3)13(22)16(11)2/h7H,4-6H2,1-3H3,(H,14,19) |
InChI-Schlüssel |
ZSGDRKFHFUXDHW-UHFFFAOYSA-N |
SMILES |
CCOC(=O)CNC(=O)CN1C=NC2=C1C(=O)N(C(=O)N2C)C |
Kanonische SMILES |
CCOC(=O)CNC(=O)CN1C=NC2=C1C(=O)N(C(=O)N2C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-3-{3-nitrophenyl}acrylamide](/img/structure/B408817.png)
![N-[2-(4-ethoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B408818.png)
![N-[5-(1,3-benzoxazol-2-yl)-2-chlorophenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B408819.png)
![5-{3-[(2,4-dichlorobenzyl)oxy]phenyl}-2,2-dimethyl-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B408822.png)
![7-[(2-chlorophenyl)methyl]-1,3-dimethyl-8-sulfanyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B408824.png)





![5-o-Tolylamino-anthra[1,9-cd]isoxazol-6-one](/img/structure/B408833.png)



